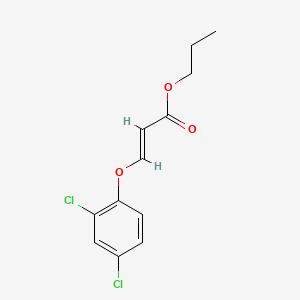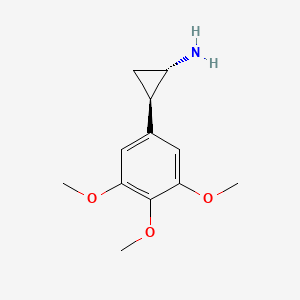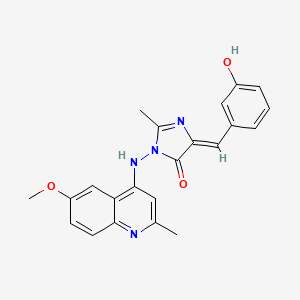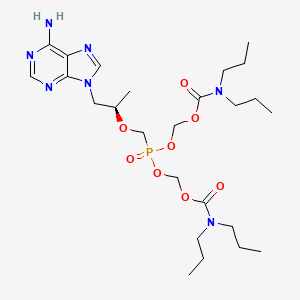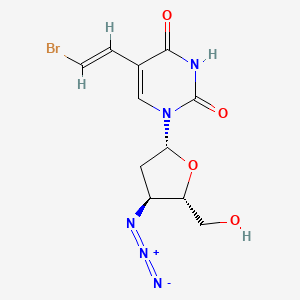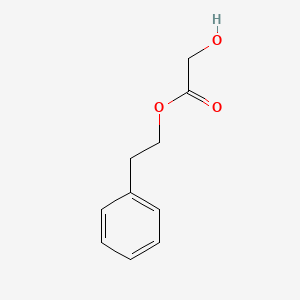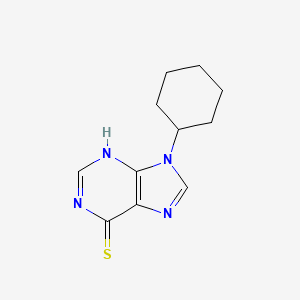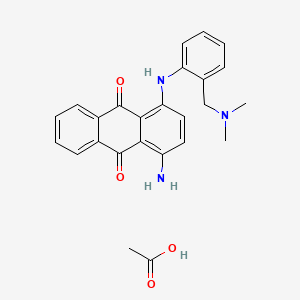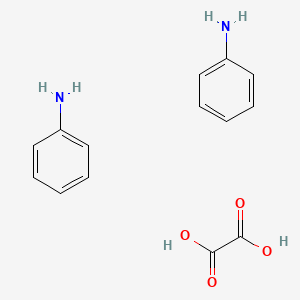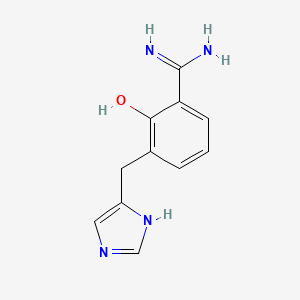
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide is a chemical compound characterized by its unique structure, which includes a hydroxyl group, an imidazole ring, and a benzenecarboximidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-imidazole-4-carbaldehyde with an appropriate amine under acidic conditions, followed by reduction and subsequent hydroxylation steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting various diseases.
Industry: Its unique properties make it valuable in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide exerts its effects involves interactions with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents and functional groups.
Hydroxybenzamide derivatives: These compounds contain a hydroxyl group and a benzamide moiety but lack the imidazole ring.
Uniqueness: 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide stands out due to its combination of hydroxyl, imidazole, and benzenecarboximidamide groups, which confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
164334-83-2 |
|---|---|
Formule moléculaire |
C11H12N4O |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C11H12N4O/c12-11(13)9-3-1-2-7(10(9)16)4-8-5-14-6-15-8/h1-3,5-6,16H,4H2,(H3,12,13)(H,14,15) |
Clé InChI |
ALUGCBJTYNHNOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=N)N)O)CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


